An In-depth Technical Guide to AF 430 Azide: Core Chemical Properties and Bioorthogonal Applications
An In-depth Technical Guide to AF 430 Azide: Core Chemical Properties and Bioorthogonal Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and spectral properties of AF 430 azide, a versatile fluorescent probe for bioorthogonal labeling. Detailed experimental protocols for its application in copper-catalyzed and strain-promoted click chemistry are presented, along with visualizations of relevant workflows and signaling pathways.
Core Chemical and Spectral Properties
AF 430 azide is a bright, photostable, and water-soluble fluorescent dye belonging to the coumarin class. Its azide moiety allows for covalent attachment to alkyne-containing molecules through click chemistry. Notably, AF 430 is structurally identical to Alexa Fluor® 430, and their spectral properties are interchangeable.[1] This makes it a valuable tool for a wide range of bio-imaging and proteomics applications.
The key chemical and spectral properties of AF 430 azide are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₉N₅O₆S | [1] |
| Molecular Weight | 585.60 g/mol | [1] |
| Excitation Maximum (λex) | 430 nm | [1] |
| Emission Maximum (λem) | 539 nm | [1] |
| Molar Extinction Coefficient (ε) | ~15,000 cm⁻¹M⁻¹ | [1] |
| Appearance | Yellow solid | [1] |
| Solubility | Water, DMSO, DMF | [1] |
Reactivity and Applications in Bioorthogonal Chemistry
AF 430 azide is primarily utilized in two types of bioorthogonal "click" chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These reactions are highly specific and can be performed in complex biological environments with minimal side reactions, making them ideal for labeling biomolecules in live cells and organisms.[2]
The azide group on AF 430 reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage in CuAAC.[2] In SPAAC, the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), without the need for a cytotoxic copper catalyst.[2] This copper-free approach is particularly advantageous for live-cell imaging.
A common application involves the metabolic labeling of biomolecules.[3][4] Cells are first incubated with a metabolic precursor containing an azide group, such as an azido-sugar or an azido-amino acid.[3][4] This precursor is incorporated into newly synthesized glycans or proteins.[3][4] The azide-modified biomolecules can then be visualized by reacting them with an alkyne-functionalized fluorescent dye like an AF 430 derivative.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments involving AF 430 azide.
Protocol 1: Metabolic Labeling of Nascent Proteins and Visualization with Click Chemistry
This protocol describes the metabolic incorporation of an azide-modified amino acid into newly synthesized proteins in cultured cells, followed by fluorescent labeling using a copper-catalyzed click reaction with an alkyne-functionalized dye, which can be adapted for AF 430 azide's reactivity profile.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Click-iT® Cell Reaction Buffer Kit (or individual components: copper sulfate (CuSO₄), appropriate ligand, and reducing agent)
-
Alkyne-functionalized fluorescent dye (spectrally compatible with AF 430 azide for potential two-color imaging, or an alkyne derivative of a different fluorophore if AF 430 is to be used in its azide form with an alkyne-modified biomolecule)
-
Fluorescence microscope
Methodology:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a methionine-free medium supplemented with AHA. The final concentration of AHA may need to be optimized (typically 25-50 µM).
-
Incubate the cells for a desired period (e.g., 1-4 hours) to allow for the incorporation of AHA into newly synthesized proteins.[3][4][5]
-
-
Cell Fixation and Permeabilization:
-
Gently wash the cells three times with warm PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions (e.g., Click-iT® Cell Reaction Buffer Kit). This typically involves mixing the copper(II) sulfate, a copper-chelating ligand, a reducing agent to generate Cu(I) in situ, and the alkyne-fluorescent dye in the reaction buffer.
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorescent dye.
-
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides with AF 430 Azide (CuAAC)
This protocol details the labeling of a terminal alkyne-modified DNA oligonucleotide with AF 430 azide using a copper-catalyzed click reaction.[2]
Materials:
-
Alkyne-modified oligonucleotide
-
AF 430 azide
-
Dimethyl sulfoxide (DMSO)
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
-
Ascorbic acid solution (5 mM in water, freshly prepared)
-
Copper(II)-TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stock solution (10 mM in 55% DMSO)
-
Inert gas (e.g., argon or nitrogen)
Methodology:
-
Reagent Preparation:
-
Dissolve the alkyne-modified oligonucleotide in water to a desired concentration (e.g., 1 mM).
-
Prepare a 10 mM stock solution of AF 430 azide in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified oligonucleotide solution.
-
2M TEAA buffer, pH 7.0 (to a final concentration of 0.1 M).
-
DMSO (to a final concentration of 50% v/v).
-
AF 430 azide stock solution (typically 1.5 to 5-fold molar excess over the oligonucleotide).
-
-
Vortex the mixture briefly.
-
-
Click Reaction:
-
Add the freshly prepared 5 mM ascorbic acid solution.
-
Degas the solution by bubbling with an inert gas for 30 seconds.
-
Add the 10 mM Copper(II)-TBTA stock solution.
-
Flush the tube with inert gas and cap it tightly.
-
Vortex the mixture thoroughly.
-
Incubate the reaction at room temperature overnight, protected from light.
-
-
Purification:
-
The labeled oligonucleotide can be purified by methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.
-
Visualizations
Experimental Workflow for Metabolic Labeling and Detection
Signaling Pathway: Visualizing Glycosylation in a Simplified Cell Signaling Cascade
Bioorthogonal labeling with tools like AF 430 azide can be instrumental in studying the role of glycosylation in cell signaling. For instance, changes in the glycosylation of cell surface receptors can impact ligand binding and downstream signaling. The following diagram illustrates a simplified conceptual pathway where this could be investigated.
References
- 1. APDye Fluor 430 | Alexa Fluor 430 Equivalent | AF430 | AxisPharm [axispharm.com]
- 2. interchim.fr [interchim.fr]
- 3. In situ visualization of newly synthesized proteins in environmental microbes using amino acid tagging and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.aalto.fi [research.aalto.fi]
- 5. scispace.com [scispace.com]
